Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate
Description
Properties
IUPAC Name |
diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO6/c1-3-23-14(19)13(15(20)24-4-2)11(8-18(21)22)10-6-5-9(16)7-12(10)17/h5-7,11,13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGGPPDGVSZCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate typically involves the alkylation of diethyl malonate with 2,4-dichlorophenyl-2-nitroethane. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or tetrahydrofuran to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Diethyl 2-[1-(2,4-dichlorophenyl)-2-aminoethyl]malonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Diethyl malonate and 2,4-dichlorophenyl-2-nitroethane.
Scientific Research Applications
Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dichlorophenyl group can bind to hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Phenylmalonates
Diethyl 2-(1-(4-Chlorophenyl)-2-Nitroethyl)malonate
- Structure : Replaces 2,4-dichlorophenyl with a 4-chlorophenyl group.
- Impact : Reduced steric hindrance and altered electronic effects due to a single chlorine substituent. This analog is a key precursor in (±)-Baclofen synthesis via Fe(acac)₃-catalyzed Michael addition, achieving high yields under mild conditions .
- Molecular Weight : ~353.7 g/mol (estimated).
Diethyl (2,4-Dichlorophenyl)malonate
- Structure : Lacks the nitroethyl side chain; dichlorophenyl is directly bonded to the malonate core.
- Impact : Simplified structure with lower molecular weight (305.15 g/mol) and reduced polarity. Used as a reference material in regulatory applications (e.g., ANDA/NDA filings) .
- Synthetic Route : Typically synthesized via nucleophilic substitution or condensation reactions .
Diethyl 2-(3,4-Dichlorophenyl)malonate
- Structure : Dichloro substitution at positions 3 and 4 on the phenyl ring.
Functional Group Modifications
Diethyl 2-(2-Methoxy-4-Nitrophenyl)malonate
- Structure : Features a nitro group on the aromatic ring and a methoxy substituent.
- Impact : Methoxy’s electron-donating nature counterbalances the nitro group’s electron-withdrawing effect, creating a push-pull electronic system. This enhances stability in photochemical applications but reduces electrophilicity compared to the target compound .
Diethyl (2-Nitrobenzyl)malonate
- Structure : Nitro group attached to a benzyl moiety rather than an ethyl chain.
Halogenated and Heterocyclic Derivatives
Diethyl 2-[(4-Nitrophenyl)(4-Phenyl-1,2,3-Selenadiazol-5-Yl)Methyl]malonate
- Structure : Incorporates a selenadiazolyl heterocycle and a nitrophenyl group.
- Impact : The selenadiazole ring introduces unique intermolecular interactions (e.g., C–H···O contacts), influencing crystallinity and bioavailability. Such derivatives are explored for antimicrobial activity .
Diethyl 2-(Perfluorophenyl)malonate
Data Table: Key Structural and Functional Comparisons
Biological Activity
Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate is a compound with notable biological activity, primarily due to its structural characteristics that include a 2,4-dichlorophenyl group and a nitroethyl moiety. This article explores its biological activity, synthesis, potential applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H14Cl2O4
- Molecular Weight : 305.15 g/mol
- IUPAC Name : Diethyl 2-(2,4-dichlorophenyl)propanedioate
The compound is categorized as a malonate, which is an ester or salt of malonic acid. Its unique functional groups contribute to its reactivity and potential applications in pharmaceuticals and agrochemicals. The presence of the 2,4-dichlorophenyl group may enhance its biological interactions compared to simpler malonates.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for selective functionalization. The general steps include:
- Formation of the Malonate Backbone : Starting from diethyl malonate.
- Introduction of the Nitro Group : Using nitrating agents to introduce the nitro group at the appropriate position.
- Substitution Reactions : Employing nucleophilic substitution to attach the 2,4-dichlorophenyl group.
These synthetic pathways highlight the compound's versatility as a synthetic intermediate in organic chemistry.
Antibacterial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antibacterial activity. For instance, derivatives of diethyl malonate have been shown to possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific antibacterial efficacy of this compound remains to be fully characterized but can be inferred based on its structural analogs.
Antiproliferative Effects
In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. These compounds often act by disrupting cellular processes or inducing apoptosis in malignant cells . The potential for this compound to exhibit similar antiproliferative effects warrants further investigation.
Study on Structural Analogues
A study by Suhara et al. highlights the synthesis of novel structural analogues of cannabinoid receptor ligands using diethyl malonate as a key intermediate . This research emphasizes the importance of diethyl malonate derivatives in developing biologically active compounds with therapeutic potential in modulating cannabinoid receptor activity.
Comparative Analysis
A comparative analysis of this compound with other malonates reveals distinct biological activities attributed to its unique functional groups:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diethyl Malonate | C6H10O4 | Simple malonate without halogen or nitro substituents |
| Diethyl 4-Nitrophenyl Malonate | C13H14N2O4 | Contains a nitrophenyl group instead of dichlorophenyl |
| Diethyl 3-(4-Chlorophenyl)Malonate | C13H14ClO4 | Features a chlorophenyl group at position three |
This table illustrates how structural variations influence biological activity.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a Michael addition of nitromethane to an α-cyano cinnamate ester, followed by a Pinner reaction. Catalysts like Fe(acac)₃ (1 mol%) under mild conditions enhance the Michael addition efficiency, achieving yields >80% . Key variables include solvent choice (e.g., DMF or ethanol), temperature control (reflux vs. room temperature), and stoichiometric ratios of intermediates. Purification via column chromatography or recrystallization is critical to isolate the product from nitroalkane byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the malonate backbone, nitroethyl substituent, and dichlorophenyl group. Key signals include δ 1.2–1.4 ppm (ethyl ester CH₃), δ 4.2–4.4 ppm (ester CH₂), and aromatic protons at δ 7.2–7.8 ppm .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings and malonate core) and hydrogen-bonding interactions. For example, C—H···O weak interactions stabilize crystal packing .
- HPLC-MS : Validates purity (>95%) and detects trace impurities from incomplete nitroethylation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s stability under basic hydrolysis conditions?
- Methodological Answer : Discrepancies in hydrolysis rates arise from solvent polarity and alkali concentration. For example, in aqueous ethanol (NaOH, 0.5 M, reflux), the malonate ester hydrolyzes to the dicarboxylic acid derivative within 6 hours. However, electron-withdrawing groups (e.g., nitro, dichlorophenyl) retard hydrolysis due to reduced electrophilicity at the carbonyl. Controlled experiments using isotopic labeling (¹⁸O) or pH-dependent kinetic studies can isolate degradation pathways .
Q. What strategies optimize the Michael addition step in synthesizing this compound?
- Methodological Answer :
- Catalyst Screening : Fe(acac)₃ outperforms traditional bases (e.g., piperidine) by lowering activation energy and reducing side reactions (e.g., retro-Michael additions).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitroethane nucleophilicity, while protic solvents (ethanol) may stabilize intermediates.
- Temperature Gradients : Stepwise heating (25°C → 60°C) minimizes exothermic side reactions. Post-reaction quenching with ice-water improves yield .
Q. How do structural modifications (e.g., ester alkyl groups, halogen substitution) impact biological activity?
- Methodological Answer : Ethyl esters (vs. methyl) increase lipophilicity, enhancing cell membrane permeability in antifungal assays. Fluorine or chlorine at the phenyl para-position amplifies electron-withdrawing effects, stabilizing intermediates in enzyme inhibition pathways. Comparative SAR studies using analogs (e.g., diethyl 2-(2-fluorophenyl)malonate) reveal that dichloro substitution optimizes binding to cytochrome P450 targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
